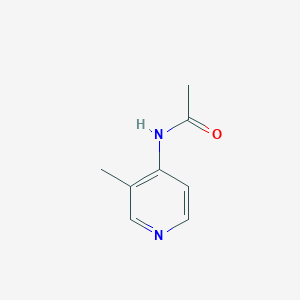![molecular formula C7H6N2S B012707 5-Methylthieno[2,3-d]pyrimidine CAS No. 19673-87-1](/img/structure/B12707.png)
5-Methylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[2,3-d]pyrimidine, which is a class of compounds that possess diverse biological activities.
Aplicaciones Científicas De Investigación
5-Methylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory activities. In material science, 5-Methylthieno[2,3-d]pyrimidine has been used as a building block for the synthesis of organic semiconductors. In agriculture, this compound has been used as a fungicide and herbicide.
Mecanismo De Acción
The mechanism of action of 5-Methylthieno[2,3-d]pyrimidine varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit various enzymes and signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. In material science, 5-Methylthieno[2,3-d]pyrimidine has been used as a building block for the synthesis of organic semiconductors, which exhibit unique electronic properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methylthieno[2,3-d]pyrimidine vary depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In material science, 5-Methylthieno[2,3-d]pyrimidine has been used as a building block for the synthesis of organic semiconductors, which exhibit unique electronic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methylthieno[2,3-d]pyrimidine in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using 5-Methylthieno[2,3-d]pyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-Methylthieno[2,3-d]pyrimidine. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the exploration of its potential applications in other fields, such as energy storage and conversion. Additionally, the study of the mechanism of action of 5-Methylthieno[2,3-d]pyrimidine and its derivatives can provide valuable insights into the biological processes that they target and how they can be optimized for therapeutic use.
Conclusion
In conclusion, 5-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has diverse biological activities and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area can provide valuable insights into the potential uses of 5-Methylthieno[2,3-d]pyrimidine and its derivatives.
Propiedades
Número CAS |
19673-87-1 |
|---|---|
Nombre del producto |
5-Methylthieno[2,3-d]pyrimidine |
Fórmula molecular |
C7H6N2S |
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
5-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-3-10-7-6(5)2-8-4-9-7/h2-4H,1H3 |
Clave InChI |
GJVFCZRRXPIYNY-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC=NC=C12 |
SMILES canónico |
CC1=CSC2=NC=NC=C12 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
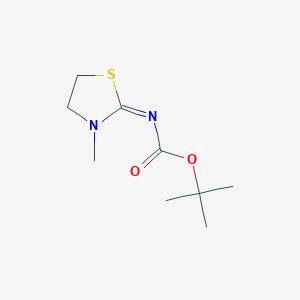


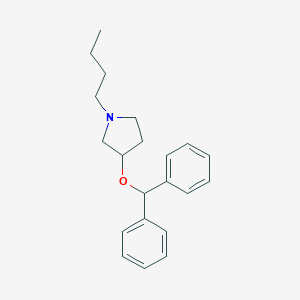
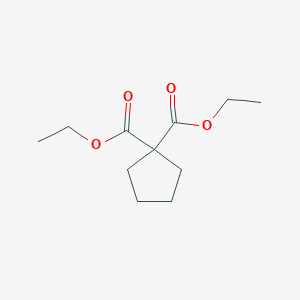
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
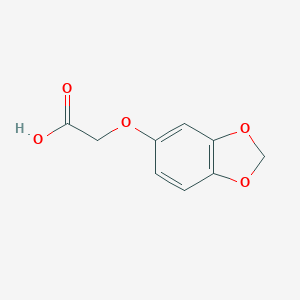
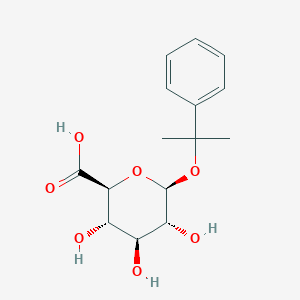
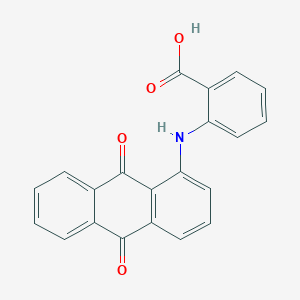
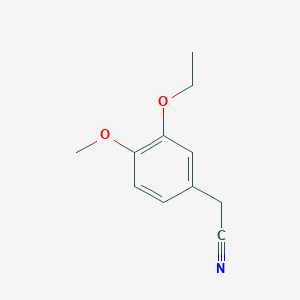
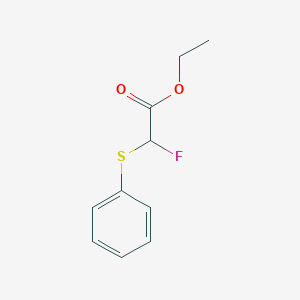
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
